

Cross-referencing isobutyl lactate performance with other green solvents.

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Compound of Interest

Compound Name: *Isobutyl lactate*

Cat. No.: *B1209879*

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A Comparative Guide to Isobutyl Lactate and Other Green Solvents

For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that impacts reaction performance, product purity, and environmental footprint. As the pharmaceutical and chemical industries increasingly embrace green chemistry principles, bio-derived solvents like **isobutyl lactate** are gaining prominence. This guide provides an objective comparison of **isobutyl lactate**'s performance against other notable green solvents, supported by quantitative data and detailed experimental protocols.

Performance and Properties: A Quantitative Comparison

The efficacy and suitability of a solvent are determined by a combination of its physical, chemical, and safety properties. The following table summarizes key performance indicators for **isobutyl lactate** and a selection of other green solvents, offering a clear, data-driven comparison.

Property	Isobutyl Lactate	Ethyl Lactate	n-Butyl Lactate	2-Methyltetrahydrofuran (2-MeTHF)	Cyrene®	Dimethyl Sulfoxide (DMSO)
Boiling Point (°C)	~170	154	188	80	227	189
Density (g/mL @ 25°C)	~0.97	1.03	~0.98	~0.86	1.25	1.10
Viscosity (cP @ 25°C)	~3.1	4.7	3.58 (at 20°C)	~0.6	~14.5	1.98
Hansen Solubility Parameters (MPa ^{1/2})						
δD (Dispersion)	15.1	16.0	15.8	16.9	18.9	18.4
δP (Polar)	5.7	7.6	6.5	5.0	12.4	16.4
δH (Hydrogen Bonding)	15.9	12.5	10.2	4.3	7.1	10.2
Acute Oral Toxicity (LD50, rat, mg/kg)	>2000	>5000	>2000	>300	>2000	14,500 - 28,300
Biodegradability	Readily Biodegradable	Readily Biodegradable	Readily Biodegradable	Not readily biodegradable	Readily Biodegradable	Inherently Biodegradable

able (99%
in 14 days)

Experimental Protocols

The data presented in this guide is determined by standardized experimental methods, ensuring accuracy and reproducibility. Below are the detailed methodologies for the key parameters cited.

Boiling Point Determination (ASTM D1078)

This test method determines the distillation range of volatile organic liquids.^[1]

- Apparatus: Distillation flask, condenser, graduated cylinder, and a calibrated thermometer or temperature probe.
- Procedure:
 - A 100 mL sample of the solvent is placed in the distillation flask.
 - The flask is heated, and the vapor is passed through a condenser.
 - The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
 - The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which the last of the liquid evaporates. For a pure substance, this range is narrow.

Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.^[2]

- Apparatus: Calibrated glass capillary viscometer, a constant-temperature bath, and a timing device.

- Procedure:
 - The viscometer is charged with the sample liquid.
 - It is then placed in a constant-temperature bath long enough to reach thermal equilibrium.
 - The time it takes for the liquid to flow between two marked points on the viscometer is measured.
 - The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[\[3\]](#)

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are determined based on the principle of "like dissolves like." A solute is tested for solubility in a series of solvents with known HSP values.[\[4\]](#)

- Procedure:
 - A small amount of the solute (the solvent being tested in this case, for its interaction with various polymers or solutes) is added to a vial containing a known solvent.
 - The mixture is observed to determine if the solute dissolves completely, partially, or not at all. This is often scored numerically (e.g., 1 for soluble, 0 for insoluble).
 - This process is repeated with a range of solvents covering a wide area of the Hansen space.
 - The collected solubility data is then entered into a software program (like HSPiP) which calculates the HSP sphere (δD , δP , δH) for the solute. The center of the sphere represents the HSP of the solute.

Acute Oral Toxicity (OECD 420/423)

These guidelines describe procedures for assessing the acute oral toxicity of a substance.

- Procedure (OECD 423 - Acute Toxic Class Method):

- A step-wise procedure is used with a small number of animals (typically rats) per step.
- A starting dose is administered to a group of animals.
- The outcome (survival or death) determines the next step: if the animals survive, a higher dose is used in the next group; if they die, a lower dose is used.
- This process continues until the dose that causes no mortality and the dose that causes mortality in most animals are identified, allowing for classification into a toxicity class and estimation of the LD50.

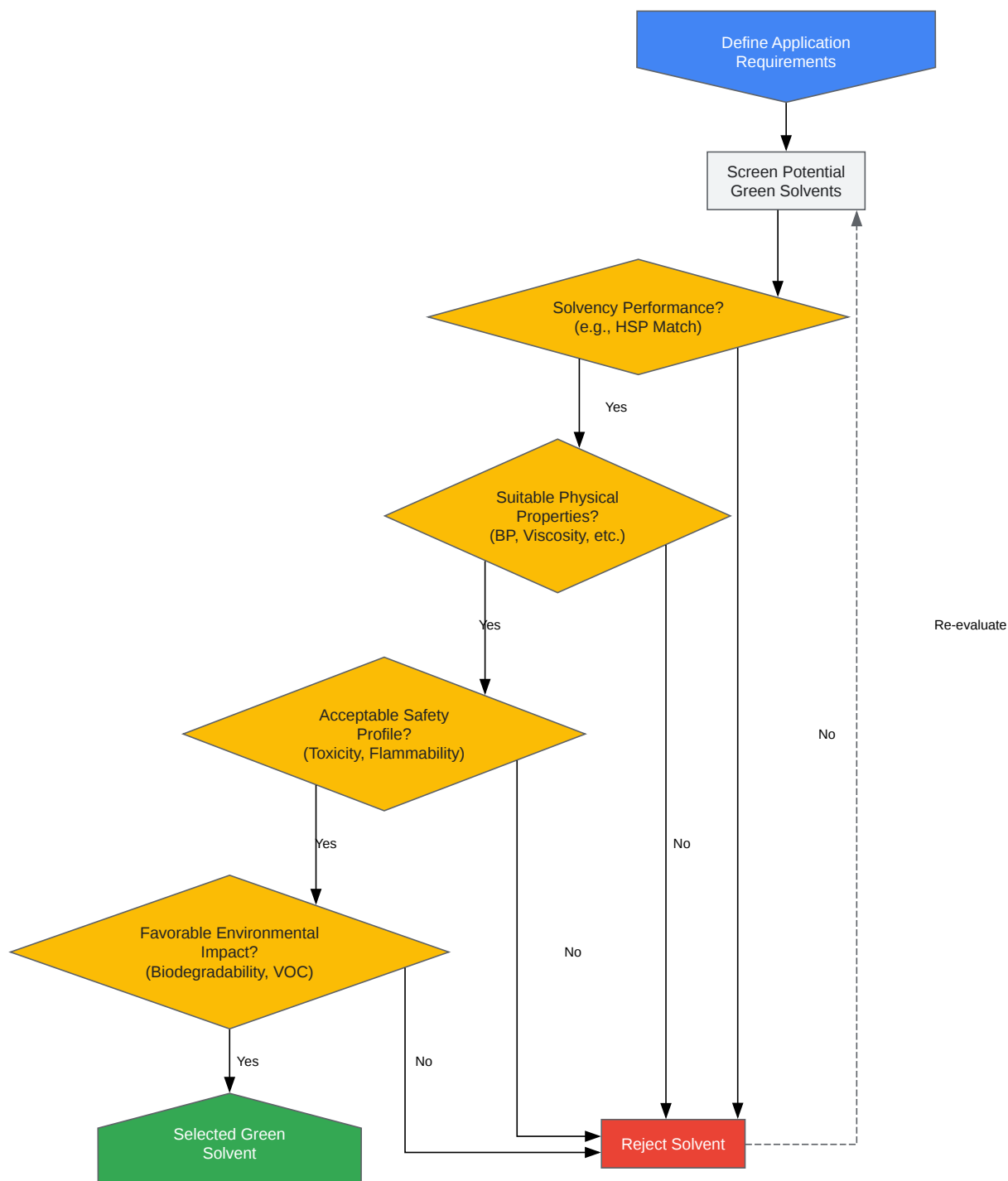
Ready Biodegradability (OECD 301F - Manometric Respirometry Test)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.[\[5\]](#)[\[6\]](#)

- Apparatus: Closed respirometer with an oxygen-sensing system.
- Procedure:
 - A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge from a wastewater treatment plant).
 - The mixture is incubated in a closed flask at a constant temperature in the dark for 28 days.
 - The consumption of oxygen is measured by the change in pressure in the respirometer.
 - The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[\[5\]](#)[\[7\]](#) Lactate esters are generally considered readily biodegradable.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Visualizing Solvent Selection Logic

The choice of a green solvent is a multi-faceted decision process. The following diagram illustrates a logical workflow for selecting a suitable green solvent for a given application, considering performance, safety, and environmental criteria.



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Caption: Green Solvent Selection Workflow.

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